5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole synthesis pathway
5-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-oxazole synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole
This guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of 5-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. The proposed synthesis is grounded in established chemical principles and leverages well-documented reactions to ensure reliability and reproducibility.
Introduction and Retrosynthetic Analysis
The target molecule, 5-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole, possesses a disubstituted pyridine core linked to a 5-substituted oxazole ring. This structural motif is of significant interest due to the prevalence of both pyridine and oxazole moieties in biologically active compounds. A logical retrosynthetic analysis suggests that the most efficient approach to constructing this molecule involves the formation of the oxazole ring from a corresponding pyridine aldehyde precursor. This strategy is outlined below:
Caption: Retrosynthetic analysis of the target molecule.
This retrosynthetic disconnection highlights two key transformations:
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The formation of the 5-substituted oxazole ring from a pyridine-4-carbaldehyde derivative. The Van Leusen oxazole synthesis is an excellent candidate for this step, known for its efficiency in converting aldehydes to oxazoles.[1][2]
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The synthesis of the key aldehyde intermediate, 2-fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde, from a suitable starting material. A commercially available and logical precursor is 2-fluoro-6-(pyrrolidin-1-yl)isonicotinic acid.[3][4][5]
This guide will detail the forward synthesis based on this analysis, providing theoretical justification and practical protocols for each stage.
Synthesis of the Key Intermediate: 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde
The initial phase of the synthesis focuses on the conversion of the commercially available 2-fluoro-6-(pyrrolidin-1-yl)isonicotinic acid to the crucial aldehyde intermediate. A common and reliable method for this transformation involves a two-step process: reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde.
Step 1: Reduction of 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic Acid to (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol
The reduction of the carboxylic acid to a primary alcohol can be achieved using a variety of reducing agents. Borane-tetrahydrofuran complex (BH3·THF) is a suitable choice as it is selective for carboxylic acids in the presence of many other functional groups.
Experimental Protocol:
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To a stirred solution of 2-fluoro-6-(pyrrolidin-1-yl)isonicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add BH3·THF (1.5 eq, 1.0 M solution in THF) dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
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Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol.
Step 2: Oxidation of (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol to 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde
The selective oxidation of the primary alcohol to the aldehyde can be accomplished using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) is a highly effective reagent for this purpose.
Experimental Protocol:
-
To a stirred solution of (2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq) portionwise.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
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Stir the biphasic mixture vigorously for 30 minutes until the layers are clear.
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Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde.
Formation of the Oxazole Ring via the Van Leusen Reaction
With the key aldehyde intermediate in hand, the final step is the construction of the oxazole ring. The Van Leusen oxazole synthesis is a powerful and widely used method for this transformation, reacting an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][2]
Mechanism of the Van Leusen Oxazole Synthesis:
The reaction proceeds through a multi-step mechanism:
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Deprotonation of TosMIC by a base to form a nucleophilic anion.
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Nucleophilic attack of the TosMIC anion on the aldehyde carbonyl, forming an alkoxide intermediate.
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Intramolecular cyclization of the alkoxide onto the isocyanide carbon to form a 5-membered oxazoline intermediate.
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Base-promoted elimination of the tosyl group and a proton to generate the aromatic oxazole ring.
Caption: Simplified mechanism of the Van Leusen oxazole synthesis.
Experimental Protocol:
-
To a stirred solution of 2-fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in a suitable solvent such as methanol or a mixture of dimethoxyethane (DME) and methanol, add a base such as potassium carbonate (K2CO3) (2.0 eq).
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole.
Overall Synthetic Pathway
The complete synthetic route is summarized in the following diagram:
Caption: Overall synthesis pathway.
Data Summary
| Step | Starting Material | Reagents | Product | Expected Yield |
| 1 | 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid | BH3·THF | (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol | 80-90% |
| 2 | (2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)methanol | Dess-Martin Periodinane | 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde | 85-95% |
| 3 | 2-Fluoro-6-(pyrrolidin-1-yl)pyridine-4-carbaldehyde | TosMIC, K2CO3 | 5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole | 60-75% |
Conclusion
The described synthetic pathway provides a reliable and efficient method for the preparation of 5-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)oxazole. The route relies on well-established and high-yielding reactions, starting from a commercially available substituted isonicotinic acid. The key steps involve a reduction-oxidation sequence to generate the necessary aldehyde intermediate, followed by a Van Leusen oxazole synthesis to construct the target heterocycle. This guide offers a solid foundation for researchers and drug development professionals to synthesize this and structurally related compounds for further investigation.
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